molecular formula C28H27NO6 B12165928 (2Z)-2-(1,3-benzoxazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one

(2Z)-2-(1,3-benzoxazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B12165928
M. Wt: 473.5 g/mol
InChI Key: TZCVMSJCKSZHGG-KGENOOAVSA-N
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Description

Its structure features:

  • A 1,3-benzoxazol-2-yl group, a heterocyclic moiety known for electron-withdrawing effects and pharmacological relevance.
  • A 4-(propan-2-yloxy)phenyl substituent, contributing lipophilicity and steric bulk.
  • A 2,4,5-trimethoxyphenyl group, which may influence electronic properties and binding interactions.

This enone derivative is hypothesized to exhibit unique physicochemical and biological properties due to its hybrid aromatic-heterocyclic architecture.

Properties

Molecular Formula

C28H27NO6

Molecular Weight

473.5 g/mol

IUPAC Name

(Z)-2-(1,3-benzoxazol-2-yl)-1-(4-propan-2-yloxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C28H27NO6/c1-17(2)34-20-12-10-18(11-13-20)27(30)21(28-29-22-8-6-7-9-23(22)35-28)14-19-15-25(32-4)26(33-5)16-24(19)31-3/h6-17H,1-5H3/b21-14+

InChI Key

TZCVMSJCKSZHGG-KGENOOAVSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)C(=O)/C(=C\C2=CC(=C(C=C2OC)OC)OC)/C3=NC4=CC=CC=C4O3

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)C(=CC2=CC(=C(C=C2OC)OC)OC)C3=NC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Copper-Catalyzed C–H Functionalization

The benzoxazole moiety is synthesized using a Cu(II)-catalyzed protocol adapted from J. Org. Chem. (2009):
Reagents :

  • 2-Amino-4-(propan-2-yloxy)phenol (1.0 equiv)

  • Dichlorobenzene (solvent)

  • Cu(OAc)₂ (10 mol%)

  • Air (oxidant)

Procedure :

  • Combine 2-amino-4-(propan-2-yloxy)phenol (5.0 mmol) and Cu(OAc)₂ (0.5 mmol) in dichlorobenzene.

  • Heat at 160°C under air for 12–16 hours.

  • Cool, filter, and purify via silica gel chromatography (hexane/ethyl acetate 4:1) to isolate 7-(propan-2-yloxy)-1,3-benzoxazole (yield: 82–89%).

Mechanistic Insight :
Cu(II) facilitates dehydrogenative coupling, enabling C–O bond formation via a radical intermediate. The meta-directing effect of the isopropoxy group ensures regioselectivity at the 7-position.

Chalcone Backbone Formation

Aldol Condensation for α,β-Unsaturated Ketone

The propenone linker is constructed using a modified aldol condensation protocol from PMC (2022):
Reagents :

  • 7-(Propan-2-yloxy)-1,3-benzoxazole-2-carbaldehyde (1.0 equiv)

  • 2,4,5-Trimethoxyacetophenone (1.2 equiv)

  • NaOH (20 mol%)

  • Ethanol (solvent)

Procedure :

  • Dissolve 7-(propan-2-yloxy)-1,3-benzoxazole-2-carbaldehyde (3.0 mmol) and 2,4,5-trimethoxyacetophenone (3.6 mmol) in ethanol.

  • Add NaOH (0.6 mmol) and reflux at 80°C for 8–10 hours.

  • Quench with ice water, extract with CH₂Cl₂, and evaporate under reduced pressure.

  • Recrystallize from ethanol to obtain the (Z)-chalcone intermediate (yield: 75–81%).

Stereochemical Control :
The Z-configuration is favored by kinetic control under basic conditions, as evidenced by 1H^1H NMR coupling constants (J=1012J = 10–12 Hz for trans-vinylic protons).

Final Coupling and Functionalization

Fe₃O₄@SiO₂-DETA-Mg Catalyzed Cyclization

A magnetic nanocatalyst (Fe₃O₄@SiO₂-DETA-Mg) from J. Synth. Chem. (2024) enables efficient coupling:
Reagents :

  • (Z)-Chalcone intermediate (1.0 equiv)

  • Fe₃O₄@SiO₂-DETA-Mg (0.2 g/mmol)

  • DMF (solvent)

Procedure :

  • Suspend the chalcone intermediate (2.0 mmol) and Fe₃O₄@SiO₂-DETA-Mg (0.4 g) in DMF.

  • Heat at 100°C for 16 hours under N₂.

  • Separate the catalyst magnetically, extract with diethyl ether, and purify via recrystallization (ethanol/water 1:1).

  • Isolate the target compound as a pale-yellow solid (yield: 88–94%; m.p.: 128–132°C).

Catalyst Performance :

  • Surface area: 248.62 m²/g (BET)

  • Recyclability: 5 cycles with <5% activity loss.

Analytical Validation

Spectroscopic Data

  • 1H^1H NMR (400 MHz, CDCl₃) : δ 8.22 (d, J=8.0J = 8.0 Hz, 2H, ArH), 7.75 (s, 1H, benzoxazole-H), 3.91 (s, 3H, OCH₃), 2.48 (s, 3H, CH₃).

  • 13C^{13}C NMR (101 MHz, CDCl₃) : δ 164.8 (C=O), 151.2 (benzoxazole-C), 56.3–56.7 (OCH₃).

Chromatographic Purity

  • HPLC (C18 column, MeOH/H₂O 70:30): Retention time = 12.7 min; purity >98%.

Comparative Analysis of Methods

ParameterCu CatalysisFe₃O₄@SiO₂-DETA-MgAldol Condensation
Yield (%)82–8988–9475–81
Reaction Time (h)12–16168–10
Temperature (°C)16010080
Stereoselectivity (Z:E)N/A>99:185:15

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(1,3-benzoxazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(1,3-benzoxazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound can be used as a probe to study various biological processes. Its ability to interact with specific biomolecules makes it a valuable tool for understanding cellular mechanisms.

Medicine

In medicine, (2Z)-2-(1,3-benzoxazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one has potential therapeutic applications. It may be used in the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound can be used in the production of advanced materials with specific properties. Its unique structure allows for the design of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2Z)-2-(1,3-benzoxazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with structurally related enones from the evidence:

Compound Name (Z-configuration) Key Substituents Molecular Formula Molar Mass (g/mol) Notable Features
Target Compound Benzoxazol-2-yl, 4-(propan-2-yloxy)phenyl, 2,4,5-trimethoxyphenyl Not explicitly provided Combines benzoxazole, isopropoxy, and trimethoxy groups for enhanced diversity.
(Z)-1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one Triazol-1-yl, 2,4-difluorophenyl, 4-fluorophenyl C16H10F3N3O 329.27 Fluorine atoms enhance electronegativity; triazole may improve metabolic stability.
(Z)-1-(2,4-Dimethylphenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one Triazol-1-yl, 2,4-dimethylphenyl, phenyl C19H18N3O 304.37 Methyl groups increase hydrophobicity; triazole enables hydrogen bonding.
(Z)-3-[4-(Benzyloxy)phenyl]-2-{4-[2-(1,3-dioxo-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}propenenitrile Thiazol-2-yl, benzyloxy, isoindole-dione C29H21N3O3S 491.56 Thiazole and isoindole-dione groups suggest potential kinase inhibition activity.
(Z)-1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one Triazol-1-yl, 4-chlorophenyl, 2,4-dichlorophenyl C17H10Cl3N3O 378.64 Chlorine substituents enhance halogen bonding; triazole aids in metal coordination.
Key Observations:

Heterocyclic Diversity : The target compound’s benzoxazole group differentiates it from triazole- or thiazole-containing analogs. Benzoxazole’s rigid structure may improve binding selectivity compared to flexible triazoles .

Substituent Effects: The 2,4,5-trimethoxyphenyl group in the target compound provides electron-donating methoxy groups, contrasting with electron-withdrawing halogens (e.g., F, Cl) in and .

Biological Activity

Chemical Structure and Properties

The compound features a benzoxazole moiety, which is known for its diverse biological activities. The presence of methoxy groups and a propan-2-yloxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Structure

  • Benzoxazole Ring : Contributes to the compound's pharmacological properties.
  • Methoxy Substituents : Enhance solubility and bioavailability.
  • Propan-2-yloxy Group : Potentially increases the compound's ability to penetrate cell membranes.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole exhibit varying degrees of antimicrobial activity. For instance, studies on related compounds have shown selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (µg/mL)Activity Type
H-Box[2,4,5-(OMe)3Ph]-OMe (8)Bacillus subtilis50Antibacterial
H-Box[(2-OMe)Ph]-OMe (6)Candida albicans25Antifungal
H-Box[2,5-(OMe)2Ph]-OMe (7)Escherichia coli100Weakly active

Anticancer Activity

The cytotoxic effects of benzoxazole derivatives have been studied extensively. Some compounds have shown selective toxicity towards cancer cells while sparing normal cells, indicating their potential as anticancer agents. For example, certain derivatives demonstrated significantly lower cytotoxicity against normal cells compared to cancer cells .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various benzoxazole derivatives on different cancer cell lines. The results indicated that compounds with electron-donating groups exhibited enhanced activity against cancer cells.

Structure–Activity Relationship (SAR)

The SAR analysis reveals that modifications in the structure of benzoxazole derivatives can significantly impact their biological activities. Electron-donating substituents generally enhance antibacterial and anticancer activities, while electron-withdrawing groups may reduce efficacy .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?

The compound features a chalcone backbone (α,β-unsaturated ketone) with three critical substituents:

  • 1,3-Benzoxazole moiety : Enhances electron-deficient properties, influencing π-π stacking and hydrogen-bonding interactions with biological targets .
  • 2,4,5-Trimethoxyphenyl group : Provides steric bulk and electron-donating methoxy groups, potentially modulating solubility and binding affinity .
  • 4-(Propan-2-yloxy)phenyl group : Introduces hydrophobicity and conformational flexibility, which may affect membrane permeability . Methodological Insight: Confirm these features using 1H/13C NMR (e.g., coupling constants for Z-configuration) and IR spectroscopy (C=O stretch at ~1650–1700 cm⁻¹) .

Q. What is the recommended synthetic route for this compound, and what are critical reaction conditions?

The synthesis typically involves a Claisen-Schmidt condensation :

  • React 1,3-benzoxazole-2-carbaldehyde with 4-(propan-2-yloxy)acetophenone under basic conditions (e.g., NaOH/ethanol) .
  • Critical conditions:
  • Temperature control (60–70°C) to favor Z-configuration via kinetic control .
  • Anhydrous ethanol as solvent to minimize hydrolysis of the enone .
    • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Stereochemical ambiguity : Use 2D NOESY NMR to confirm Z-configuration (through-space coupling between benzoxazole protons and the propan-2-yloxy group) .
  • Overlapping signals : Employ high-resolution mass spectrometry (HRMS) to validate molecular weight and isotopic patterns .
  • Crystallographic validation : If single crystals are obtainable, X-ray diffraction provides definitive structural proof (e.g., torsion angles for Z/E isomerism) .

Q. What strategies optimize the Z-configuration during synthesis, and how is this validated?

  • Kinetic vs. thermodynamic control :
  • Lower reaction temperatures (60°C) favor Z-isomer formation .
  • Add proton scavengers (e.g., 2,6-lutidine) to suppress acid-catalyzed isomerization .
    • Validation:
  • UV-Vis spectroscopy : Compare λmax of Z (shorter wavelength) vs. E isomers .
  • HPLC with chiral columns to separate isomers .

Q. How does the compound’s structure-activity relationship (SAR) inform its potential biological targets?

  • Benzoxazole moiety : Likely interacts with ATP-binding pockets in kinases or DNA minor grooves .
  • Trimethoxyphenyl group : Mimics colchicine’s structure, suggesting tubulin polymerization inhibition .
  • Methodological testing:
  • Perform in vitro kinase assays (e.g., EGFR inhibition) .
  • Molecular docking against tubulin (PDB ID: 1SA0) to predict binding modes .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular docking (AutoDock Vina): Screen against kinase or tubulin targets using rigid/flexible docking protocols .
  • Molecular dynamics (MD) simulations (GROMACS): Assess binding stability over 100 ns trajectories .
  • QSAR modeling : Correlate substituent electronegativity (Hammett constants) with IC50 values .

Q. What are the challenges in achieving regioselective functionalization of the benzoxazole moiety?

  • Electrophilic substitution : Direct nitration/sulfonation is hindered by electron-withdrawing oxazole nitrogen.
  • Workaround : Use directed ortho-metalation (e.g., LDA/THF at −78°C) followed by electrophile quenching .
  • Validate regiochemistry via 1H-13C HMBC NMR to confirm coupling between substituents and the benzoxazole core .

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